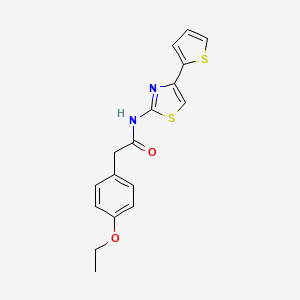

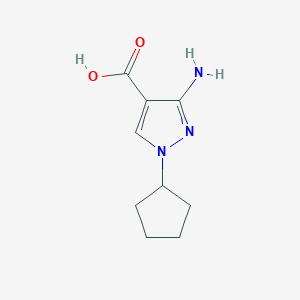

![molecular formula C15H15F3N6O3 B2939445 4-ethyl-2,3-dioxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)piperazine-1-carboxamide CAS No. 2034374-09-7](/img/structure/B2939445.png)

4-ethyl-2,3-dioxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)piperazine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . Triazolothiadiazine is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . It has wide applications as synthetic intermediates and promising pharmaceuticals .

Synthesis Analysis

The synthesis of such compounds often involves the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Molecular Structure Analysis

The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis

Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

The compound 4-ethyl-2,3-dioxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)piperazine-1-carboxamide, due to its complex structure involving triazolo-pyridine and piperazine groups, could be related to various synthesized heterocyclic compounds that have been explored for their potential biological activities. For instance, derivatives of 1,2,4-triazolo[1,5-alpha]pyrimidines have been synthesized and evaluated for their antihypertensive activity, showing promising results for certain compounds within this class (Bayomi et al., 1999). Similarly, novel 1,2,4-triazole derivatives have been studied for their antimicrobial activities, with some compounds demonstrating good to moderate activities against various microorganisms (Bektaş et al., 2007).

Chemical Synthesis and Optimization

The chemical synthesis of compounds containing the triazolopyridine moiety, similar to the one in the queried compound, has been an area of interest due to the biological relevance of such structures. For example, the discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase highlights the process of identifying and optimizing compounds for better potency and selectivity through the modification of core structures and substituents (Thalji et al., 2013). This process involves extensive synthesis and testing to find compounds with desirable pharmacological profiles.

Mechanistic Studies and Receptor Antagonism

Further research into the mechanisms of action and receptor interactions of triazolo-pyridine derivatives has been conducted to understand their pharmacological effects better. Studies on adenosine A2a receptor antagonists, incorporating triazolotriazine core structures, have demonstrated the potential of such compounds in modulating receptor activity, which could have implications for treating conditions like Parkinson's disease (Vu et al., 2004).

Mecanismo De Acción

Target of Action

The compound contains a 1,2,4-triazolo[4,3-a]pyridin-3-yl group, which is a common moiety in many biologically active compounds . This group can interact with a variety of enzymes and receptors, showing versatile biological activities .

Mode of Action

The exact mode of action would depend on the specific target. Generally, compounds with this structure can form hydrogen bonds and other interactions with their targets, leading to changes in the target’s function .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Similar compounds have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Pharmacokinetics

The pharmacokinetics of a compound depend on its chemical structure and the route of administration. Factors such as absorption, distribution, metabolism, and excretion (ADME) would need to be studied in detail for this specific compound .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. Based on the activities of similar compounds, potential effects could include inhibition of enzyme activity, killing or inhibiting the growth of microbes, or killing cancer cells .

Action Environment

The action of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. Additionally, the compound’s stability could be affected by these factors .

Direcciones Futuras

Propiedades

IUPAC Name |

4-ethyl-2,3-dioxo-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N6O3/c1-2-22-5-6-24(13(26)12(22)25)14(27)19-8-11-21-20-10-7-9(15(16,17)18)3-4-23(10)11/h3-4,7H,2,5-6,8H2,1H3,(H,19,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFOZTSAKAIWFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(tetrahydrofuran-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2939369.png)

![3'-Methyl-[1,1'-biphenyl]-3'yl)methyl acetate](/img/structure/B2939370.png)

![2-[2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-oxo-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]acetonitrile](/img/structure/B2939371.png)

![8-(2,4-dimethoxyphenyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2939377.png)

![N-(3-chlorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2939379.png)

![2-cyano-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2939380.png)

![N-[(2-chlorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2939383.png)